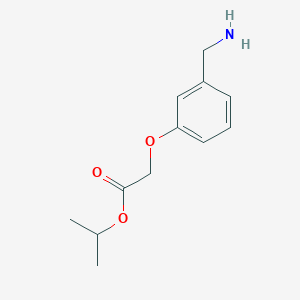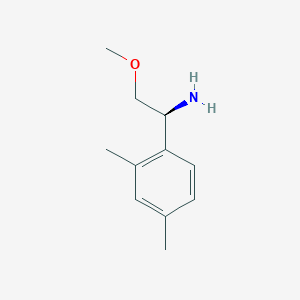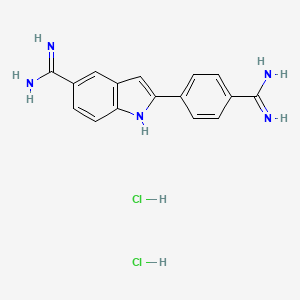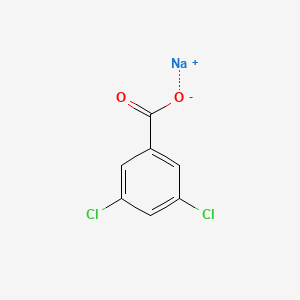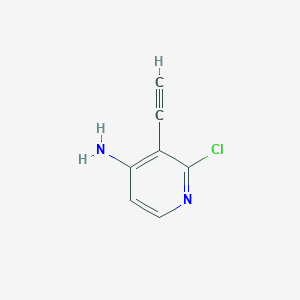
2-Chloro-3-ethynylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-ethynylpyridin-4-amine is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chlorine atom at the second position, an ethynyl group at the third position, and an amine group at the fourth position of the pyridine ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethynylpyridin-4-amine typically involves the chlorination of 3-ethynylpyridine followed by the introduction of an amine group. One common method includes the reaction of 3-ethynylpyridine with thionyl chloride (SOCl₂) to introduce the chlorine atom at the second position. This is followed by the reaction with ammonia or an amine source to introduce the amine group at the fourth position.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-ethynylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted pyridines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Addition Reactions: Electrophiles such as halogens or hydrogen halides (HX) are used under controlled conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products:
- Substituted pyridines
- Pyridine N-oxides
- Dihydropyridines
Applications De Recherche Scientifique
2-Chloro-3-ethynylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-ethynylpyridin-4-amine involves its interaction with specific molecular targets. The chlorine and ethynyl groups contribute to its reactivity, allowing it to interact with enzymes and receptors in biological systems. The amine group enhances its binding affinity to various molecular targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
- 2-Chloro-3-iodopyridin-4-amine
- 2-Chloro-3-amino-4-methylpyridine
- 2-Chloro-4-aminopyridine
Comparison: 2-Chloro-3-ethynylpyridin-4-amine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other similar compounds. For instance, 2-Chloro-3-iodopyridin-4-amine has an iodine atom instead of an ethynyl group, leading to different chemical behavior and applications. Similarly, 2-Chloro-3-amino-4-methylpyridine and 2-Chloro-4-aminopyridine lack the ethynyl group, making them less versatile in certain chemical reactions.
Propriétés
IUPAC Name |
2-chloro-3-ethynylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-2-5-6(9)3-4-10-7(5)8/h1,3-4H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYHFSNXMUBTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CN=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

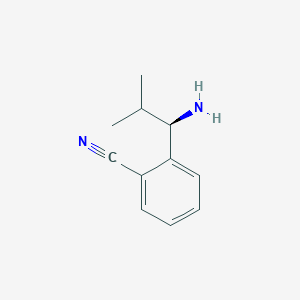
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)



